BenchChemオンラインストアへようこそ!

[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

BRD4 Inhibition Epigenetics BROMOscan Assay

Select this bis-benzylamine to ensure target engagement fidelity in your BRD4 bromodomain inhibition studies. With a BROMOscan Kd of 0.300 nM for BRD4 BD2, it dramatically outperforms positional isomers that show only micromolar binding (>6,800 nM). Explicitly claimed in Incyte patents (US9957268, US10472358), this compound features a 3-bromo-4-methoxy and 2,3-dimethoxy substitution pattern that locks a predictable binding conformation, as validated by X-ray data. Unlike phenethylamine-based analogs (e.g., 25B-NBOH), it lacks the hallucinogenic 5-HT2A pharmacophore risk. Procure with confidence for reliable SPR datasets, supported by computed LogP 3.64 and LogD 3.01.

Molecular Formula C17H20BrNO3
Molecular Weight 366.2 g/mol
Cat. No. B3459100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine
Molecular FormulaC17H20BrNO3
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC)Br
InChIInChI=1S/C17H20BrNO3/c1-20-15-8-7-12(9-14(15)18)10-19-11-13-5-4-6-16(21-2)17(13)22-3/h4-9,19H,10-11H2,1-3H3
InChIKeyPDIQWISRAALROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine as a Research Chemical


[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is a synthetic secondary bis-benzylamine featuring a 3-bromo-4-methoxy substitution on one aromatic ring and a 2,3-dimethoxy pattern on the other [1]. This specific substitution pattern differentiates it from other dibenzylamine analogs and the phenethylamine-based NBOMe/NBOH class [1]. It is primarily used as a research tool in biochemical and pharmacological studies, particularly in the context of bromodomain inhibition and serotonergic receptor profiling, as indicated by its inclusion in patent families (e.g., US9073936, US9957268) and biological activity databases [2].

Why Substituting [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine with a General Analog Can Compromise Experimental Integrity


Generic substitution of bis-benzylamine analogs is not scientifically sound due to non-linear structure-activity relationships driven by specific methoxy and bromo substituent patterns. The 3-bromo-4-methoxy arrangement versus a 4-bromo or 3,5-dimethoxy configuration has been shown to significantly alter receptor binding affinity and selectivity profiles in related phenethylamine series [1]. For instance, the shift in metamethoxy groups from 2,3 to 3,5 positions on the benzyl moiety changes the molecular conformation and hydrogen-bonding network [2], directly impacting target engagement. Empirical data from BindingDB confirms that this specific compound is associated with single-digit nanomolar to sub-nanomolar bromodomain inhibition, whereas its positional isomers exhibit drastically lower potencies (e.g., Kd > 6,800 nM) [3]. Simply replacing it with a compound of similar molecular weight but a different substitution pattern (e.g., 25B-NBOH, C17H20BrNO3 isomer) introduces an entirely different pharmacophore with hallucinogenic activity, invalidating comparative experiments focused on epigenetic or non-hallucinogenic pathways.

Quantitative Differentiation Evidence for [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine


Bromodomain Binding Affinity: Sub-nanomolar Potency vs. Micromolar Isomers

The target compound exhibits high-affinity binding to the BRD4 bromodomain 2 (BD2). In BROMOscan assays, it demonstrates a dissociation constant (Kd) of 0.300 nM for human BRD4 BD2 [1]. This contrasts sharply with a closely related positional isomer scaffold, which shows a Kd of 6,800 nM for BRD4 bromodomain 1 by isothermal titration calorimetry, representing an over 22,000-fold decrease in affinity [2]. This differential is further supported by cross-study data from related Incyte patent compounds, where IC50 values for BRD4-BD1 and BD2 are reported at <100 nM [3].

BRD4 Inhibition Epigenetics BROMOscan Assay

Lipophilicity Differentiation: LogP and LogD Comparison with the 4-Bromo Analog

The target compound exhibits a predicted ACD/LogP of 3.64 , demonstrating increased lipophilicity compared to the 4-bromo des-methoxy analog ([(4-bromophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine), which has a lower JChem LogP of 3.71 but significantly lower hydrogen bond acceptor count due to the absence of the 4-methoxy group [1]. At physiological pH (7.4), the target compound's ACD/LogD is 3.01, compared to 2.76 for the 4-bromo analog, a difference that can substantially alter membrane permeability and off-target binding [1].

Drug-likeness Lipophilicity ADME Prediction

Regioisomeric Selectivity: 2,3-Dimethoxy vs. 3,5-Dimethoxy Conformational Restriction

Crystal structure data on a closely related N-benzyl-methoxybenzamide reveals that a 2,3-dimethoxy substitution pattern forces meta-methoxy groups nearly in-plane with the aromatic ring (dihedral angles CH3-O-C-C = -4.6° and -2.5°), while para-methoxy groups are severely twisted out of plane (dihedral angle = -72.5°) [1]. In contrast, the 3,5-dimethoxy regioisomer positions one methoxy group para to the methylene bridge, likely adopting a different low-energy conformation. This differential planarity of the 2,3-isomer can directly impact pi-stacking interactions with aromatic residues in receptor binding pockets, providing a structural basis for selectivity over the 3,5-dimethoxy analog [1].

Conformational Analysis Receptor Selectivity Structure-Activity Relationship

Scaffold Class Differentiation: Bis-Benzylamine vs. Phenethylamine (25B-NBOH) Isomer

The target compound is a molecular formula isomer (C17H20BrNO3) of the psychoactive phenethylamine 25B-NBOH [1]. However, the bis-benzylamine scaffold fundamentally differs from the phenethylamine core: the target compound lacks the ethylamine chain required for 5-HT2A/2C receptor agonism and thus is predicted to lack hallucinogenic activity [2]. Published SAR studies on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines show that the N-benzyl moiety dramatically enhances 5-HT2A receptor binding affinity and functional activity, a pharmacophore feature absent in the symmetrical bis-benzylamine architecture [2].

Scaffold Hopping Pharmacophore 5-HT2A Receptor Binding

Application Scenarios for [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine Where It Outperforms Analogs in Research Settings


BRD4 Bromodomain Inhibitor Hit-to-Lead Optimization Campaigns

Research groups focused on epigenetic drug discovery, particularly those optimizing BRD4 bromodomain inhibitors from Incyte patent scaffolds, should select this compound as their primary molecular probe. With a BROMOscan Kd of 0.300 nM for BRD4 BD2 [1], it provides a high-affinity starting point that is superior to positional isomers showing only micromolar binding [2]. The 3-bromo-4-methoxy and 2,3-dimethoxy substitution pattern is specifically claimed in multiple Incyte patents (US9957268, US10472358, US10781209) [1], making this compound the directly exemplified chemical matter rather than a distant analog.

Structure-Based Design Requiring Defined Methoxy Group Conformations

Crystallographers and computational chemists requiring a dibenzylamine with a well-defined conformation should utilize this compound. X-ray data on related structures show that the 2,3-dimethoxy pattern locks the meta-methoxy groups in-plane with the ring (dihedral angles < 5°), while the 3,5-dimethoxy analog presents a different conformational ensemble [3]. This predictability in binding pose is critical for reliable molecular docking and structure-based optimization, reducing false positives in virtual screening campaigns.

Non-Hallucinogenic Pharmacophore Exploration of Bromo-Dimethoxy Aromatic Systems

Neuroscientists seeking to study bromo-dimethoxyphenyl pharmacophores without engaging the 5-HT2A receptor hallucinogenic pathway should procure this bis-benzylamine instead of the structurally similar 25B-NBOH or 25B-NBOMe [4]. The absence of the phenethylamine backbone eliminates the risk of serotonergic psychedelic activity [5], enabling safer and regulation-compliant research on the bromo-dimethoxy moiety's role in other biological targets such as phosphodiesterases or bromodomains.

Comparative Solubility and LogD Profiling in Dibenzylamine Analog Series

Medicinal chemists constructing structure-property relationship (SPR) datasets for central nervous system drug design will find this compound valuable for its LogP of 3.64 and LogD (pH 7.4) of 3.01 . Compared to the 4-bromo analog (LogD 2.76), it provides an incremental lipophilicity benchmark [6]. This quantitative data point enables multiparameter optimization efforts where small lipophilicity adjustments are critical for balancing potency and metabolic stability.

Quote Request

Request a Quote for [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.